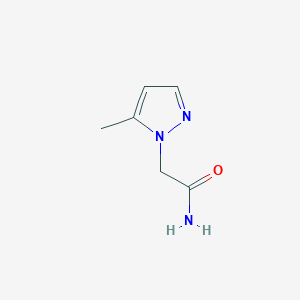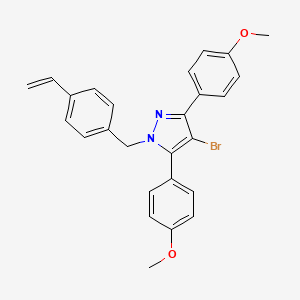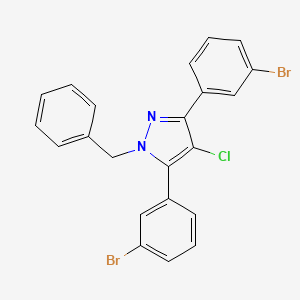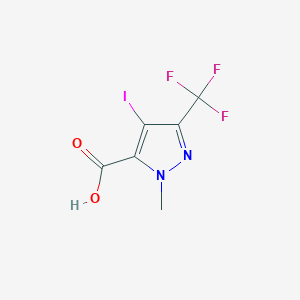
2-(5-methyl-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methyl-1H-pyrazol-1-yl)acetamide: is a chemical compound with a pyrazole scaffold. It has garnered interest due to its potential biological activities, particularly as an androgen receptor (AR) antagonist. AR signaling plays a crucial role in prostate cancer progression, and targeting this pathway is essential for therapy.
Preparation Methods
The synthetic route for 2-(5-methyl-1H-pyrazol-1-yl)acetamide involves the following steps:
Pyrazole Synthesis: Start with the synthesis of the pyrazole ring, typically through cyclization reactions involving hydrazine and an appropriate ketone or aldehyde.
Acetylation: Acetylate the pyrazole ring using acetic anhydride or acetyl chloride to introduce the acetamide group.
Chemical Reactions Analysis
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction reactions, leading to various derivatives.
Substitution Reactions: Substituents on the pyrazole ring can be modified via nucleophilic or electrophilic substitutions.
Common Reagents and Conditions: Reagents like hydrazine, acetic anhydride, and various catalysts are used.
Major Products: The major product is itself.
Scientific Research Applications
Prostate Cancer Research: As mentioned earlier, this compound acts as an AR antagonist, making it relevant for prostate cancer studies.
Drug Development: Researchers explore its potential as an anti-cancer agent.
Other Fields: Investigate its effects in biology, medicinal chemistry, and industry.
Mechanism of Action
AR Antagonism: It competes with androgens for binding to the AR, inhibiting downstream signaling.
Pathways: The compound affects AR-regulated pathways involved in cell growth and survival.
Comparison with Similar Compounds
Unique Features: Highlight its distinct properties compared to other AR antagonists.
Similar Compounds: Some related compounds include Bicalutamide and Enzalutamide.
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2-(5-methylpyrazol-1-yl)acetamide |
InChI |
InChI=1S/C6H9N3O/c1-5-2-3-8-9(5)4-6(7)10/h2-3H,4H2,1H3,(H2,7,10) |
InChI Key |
TUSZNIYAXAAURP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-tert-butyl-3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaen-11-one](/img/structure/B10911980.png)
![1-(4-chlorobenzyl)-N'-[(E)-(4-iodophenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10911987.png)


![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10912005.png)
![N,N'-[4-methyl-5-(phenylsulfanyl)benzene-1,3-diyl]bis(2,2,2-trifluoroacetamide)](/img/structure/B10912011.png)
![2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B10912021.png)
![6-cyclopropyl-1-methyl-N-[4-(morpholin-4-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912026.png)

![[1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10912029.png)
![1,6-dimethyl-N-(1-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912032.png)

![6-cyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-phenyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912040.png)

